molecular formula C18H15O5P B2658905 4-Hydroxyphenyl diphenyl phosphate CAS No. 56806-74-7

4-Hydroxyphenyl diphenyl phosphate

Cat. No.: B2658905
CAS No.: 56806-74-7
M. Wt: 342.287
InChI Key: NOPNBQOZUKISRP-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl diphenyl phosphate is an organophosphate compound with the molecular formula C18H15O5P. It is known for its applications in various fields, including flame retardants and plasticizers. This compound is characterized by its white to off-white solid form and its solubility in solvents like dimethyl sulfoxide and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenyl diphenyl phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride in the presence of a base. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding phenol derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce phenol derivatives .

Scientific Research Applications

4-Hydroxyphenyl diphenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxyphenyl diphenyl phosphate involves its interaction with biological molecules and pathways. It can act as an inhibitor of certain enzymes and disrupt normal cellular processes. The compound’s effects are mediated through its ability to bind to specific molecular targets, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

    Diphenyl phosphate: Another organophosphate compound with similar applications but different chemical properties.

    Bis(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant and plasticizer, with distinct chemical behavior.

    2-Ethylhexyl phenyl phosphate: Known for its use in plasticizers and flame retardants.

Uniqueness: 4-Hydroxyphenyl diphenyl phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydroxyl group allows for additional reactivity and versatility in various applications .

Properties

IUPAC Name

(4-hydroxyphenyl) diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNBQOZUKISRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044382
Record name 4-Hydroxyphenyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56806-74-7
Record name 4-Hydroxyphenyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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